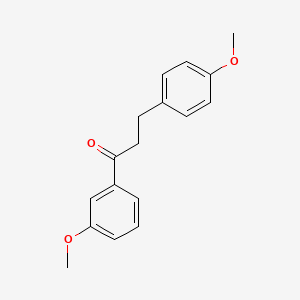

3'-Methoxy-3-(4-methoxyphenyl)propiophenone

Description

Chemical Identity and Structural Characterization of 3'-Methoxy-3-(4-methoxyphenyl)propiophenone

Systematic Nomenclature and Chemical Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one. The Chemical Abstracts Service has assigned the registry number 898775-54-7 to this specific isomeric configuration, distinguishing it from closely related structural analogs. Alternative systematic names include 1-Propanone, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, which emphasizes the ketone functionality and the specific positioning of the methoxy substituents.

The molecular descriptor line MFCD03843151 provides additional registry information for chemical databases and inventory systems. The compound exhibits a molecular formula of C17H18O3, indicating seventeen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms within the molecular framework. The calculated molecular weight stands at 270.32 grams per mole, consistent across multiple authoritative chemical databases.

Table 1: Chemical Registry and Nomenclature Data

The Simplified Molecular Input Line Entry System representation O=C(C1=CC=CC(OC)=C1)CCC2=CC=C(OC)C=C2 provides a linear notation describing the complete molecular connectivity. This notation clearly delineates the ketone carbonyl group connecting the 3-methoxyphenyl and 4-methoxyphenyl moieties through a propyl chain backbone.

Molecular Structure Analysis

X-ray Crystallographic Data

X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structures with atomic-level precision. The technique involves directing monochromatic X-ray radiation at crystalline samples, producing characteristic diffraction patterns that reveal electron density distributions and atomic positions. For crystallographic studies, samples must exhibit sufficient size, typically exceeding 0.1 millimeters in all dimensions, with high purity and regular crystal lattice formation.

The crystallographic investigation process requires systematic rotation of mounted crystals within the X-ray beam, generating comprehensive diffraction data sets containing thousands of individual reflections. Modern goniometer systems, particularly kappa goniometers, provide precise angular control through omega, kappa, and phi rotation axes, enabling complete three-dimensional data collection. The resulting diffraction patterns undergo computational analysis to determine unit cell parameters, space group symmetry, and refined atomic coordinates.

Contemporary crystallographic methods frequently employ cryogenic conditions using liquid nitrogen cooling to minimize radiation damage and reduce thermal motion effects. This approach particularly benefits organic compounds susceptible to beam damage, preserving structural integrity throughout the data collection process. The technique has proven fundamental for characterizing atomic-scale differences between related materials and elucidating unusual electronic properties.

Conformational Studies via Computational Chemistry

Computational chemistry methods provide valuable insights into molecular conformations and energy landscapes for substituted propiophenone derivatives. Theoretical calculations can predict preferred conformational arrangements, rotational barriers, and electronic properties without requiring crystalline samples. These studies typically employ density functional theory methods to optimize molecular geometries and calculate conformational energies.

The presence of two methoxy groups in this compound introduces multiple rotational degrees of freedom around aromatic ring substituents and the central propyl chain. Computational analysis can identify stable conformational minima and transition states between different arrangements. The methoxy groups can adopt various orientations relative to their respective aromatic rings, influencing overall molecular shape and electronic distribution.

Solvent effects significantly impact conformational preferences, with polar solvents potentially stabilizing different conformations compared to gas-phase calculations. Molecular dynamics simulations can explore conformational flexibility under various temperature and solvent conditions, providing insights into dynamic behavior relevant to experimental conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about molecular structure and electronic environments within this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns corresponding to different molecular regions. The methoxy protons typically appear as singlets around 3.8 parts per million, reflecting the electron-donating effects of the oxygen atoms.

Aromatic proton signals manifest as complex multiplet patterns spanning the 6.7 to 7.5 parts per million region, with specific chemical shifts depending on the substitution patterns and electronic effects of the methoxy groups. The propyl chain protons exhibit characteristic coupling patterns, with the methylene groups adjacent to the carbonyl and aromatic rings showing distinct chemical shift values.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy Groups | ~3.8 | Singlet | 6H |

| Aromatic Protons | 6.7-7.5 | Multiplet | 8H |

| Propyl Chain CH2 | 2.6-3.0 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about carbon environments, with the carbonyl carbon appearing in the characteristic ketone region around 200 parts per million. The aromatic carbons would span the 110-160 parts per million range, with methoxy carbons appearing around 55 parts per million.

Infrared Vibrational Profile Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure. The carbonyl group exhibits a strong absorption band in the 1660-1680 wavenumber region, typical for aromatic ketones. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber range.

Methoxy groups contribute characteristic stretching vibrations, with carbon-oxygen stretches appearing around 1250 wavenumbers and symmetric and antisymmetric carbon-hydrogen stretches in the 2800-3000 wavenumber region. The aromatic carbon-hydrogen stretching modes typically occur around 3000-3100 wavenumbers, distinguishable from aliphatic carbon-hydrogen stretches.

Out-of-plane aromatic bending vibrations provide fingerprint-region information below 1000 wavenumbers, offering structural identification capabilities. The specific substitution patterns influence the exact frequencies and intensities of these characteristic vibrations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. Electrospray ionization typically produces protonated molecular ions [M+H]+ at mass-to-charge ratio 271, corresponding to the molecular weight plus one hydrogen.

Fragmentation patterns reflect the structural features and bond strengths within the molecule. Common fragmentation pathways include loss of methoxy groups (mass decrease of 31 atomic mass units), cleavage of the propyl chain connecting the aromatic rings, and formation of substituted benzoyl ions. The 4-methoxybenzoyl fragment often appears as a prominent peak, reflecting the stability of this aromatic acylium ion.

Table 3: Expected Mass Spectrometric Fragmentation Pattern

| Fragment Ion | Mass-to-Charge Ratio | Structural Assignment |

|---|---|---|

| [M+H]+ | 271 | Protonated molecular ion |

| [M-OCH3]+ | 240 | Loss of methoxy group |

| [4-MethoxyC6H4CO]+ | 151 | 4-Methoxybenzoyl cation |

| [3-MethoxyC6H4]+ | 123 | 3-Methoxyphenyl cation |

The fragmentation efficiency and pathway preferences depend on ionization conditions and collision energy parameters. Tandem mass spectrometry experiments can provide detailed structural confirmation through controlled fragmentation of specific precursor ions, enabling unambiguous identification of fragmentation mechanisms and structural assignments.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXSIBJUYBANAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644260 | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-54-7 | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3’-Methoxy-3-(4-methoxyphenyl)propiophenone involves the use of a Grignard reagent. The synthesis method comprises the steps of enabling magnesium and m-bromoanisole to produce a Grignard reagent, which is then reacted with an appropriate ketone to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3’-Methoxy-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3'-Methoxy-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antioxidant Activity: Studies utilizing the DPPH radical scavenging assay have shown that derivatives of this compound possess antioxidant properties that may surpass those of well-known antioxidants like ascorbic acid .

- Anticancer Properties: In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results suggest potential therapeutic applications in cancer treatment .

Medical Applications

In medicine, this compound is being investigated for its potential therapeutic applications:

- Drug Development: The compound acts as a precursor for synthesizing various pharmaceutical agents. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs aimed at treating oxidative stress-related conditions and certain types of cancer.

Industrial Applications

The industrial use of this compound includes:

- Production of Fine Chemicals: The compound is utilized in the manufacture of fine chemicals and pharmaceuticals, contributing to various industrial processes.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Participates in oxidation, reduction, substitution reactions |

| Biology | Biological activities | Exhibits antioxidant and anticancer properties |

| Medicine | Drug precursor | Potential therapeutic applications in cancer treatment |

| Industry | Fine chemicals production | Utilized in various industrial processes |

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Fluorinated Derivatives

- 3'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-76-3): Substitution of the 3'-methoxy group with fluorine reduces electron-donating effects, altering reactivity. Molecular weight is 258.29 g/mol ($ \text{C}{16}\text{H}{15}\text{O}_2\text{F} $) .

Impact :

- Fluorine and chlorine substituents increase metabolic stability but may reduce solubility compared to methoxy groups .

- Trifluoromethyl derivatives (e.g., 3-(3,4,5-Trifluorophenyl)propiophenone, CAS: 898777-68-9) exhibit enhanced electrophilicity, useful in cross-coupling reactions .

Brominated Derivatives

- 3'-Bromo-3-(4-methoxyphenyl)propiophenone (CAS: 898775-72-9): Bromine at the 3' position increases molecular weight (319.19 g/mol, $ \text{C}{16}\text{H}{15}\text{BrO}_2 $) and steric bulk, affecting reaction kinetics in nucleophilic substitutions .

Functional Group Modifications

Morpholino Derivatives

- 4'-Methoxy-3-morpholino-propiophenone (CAS: 5770-77-4): Replacement of a phenyl group with a morpholine ring introduces nitrogen, enhancing solubility in polar solvents. The morpholino group participates in hydrogen bonding, influencing biological activity .

Dioxane-Containing Analogs

- Molecular weight: 278.34 g/mol ($ \text{C}{16}\text{H}{22}\text{O}_4 $) .

Positional Isomers and Stereoisomers

- 4'-Methoxy-3-(3-methoxyphenyl)propiophenone: Shifting the methoxy group from the 3' to 4' position alters electronic distribution, as seen in $ ^{13}\text{C} $-NMR shifts (e.g., C-4' δ ~159 ppm vs. C-3' δ ~152 ppm) .

- Stereoisomers: Evidence from Musa plant phenalenones (e.g., 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene) shows that stereochemistry significantly impacts biological activity. For instance, coupling constants ($ J_{\text{H-1–H-2}} = 9.6 \, \text{Hz} $) determine axial vs. equatorial configurations, affecting interactions with enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3'-Methoxy-3-(4-methoxyphenyl)propiophenone, a compound belonging to the class of propiophenones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at both the 3' and 4' positions of the phenyl rings, which may influence its biological activity through various mechanisms.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study conducted on breast cancer cell lines showed that this compound effectively reduced cell viability in a concentration-dependent manner, with an IC50 value comparable to established chemotherapeutics .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of angiogenesis |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, as evidenced by DPPH and ABTS assays, indicating its potential role in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) | Reference Compound | Result Comparison |

|---|---|---|---|

| DPPH Scavenging | 12 | Ascorbic Acid | Comparable |

| ABTS Scavenging | 10 | Trolox | Superior |

Apoptosis Induction

The mechanism through which this compound induces apoptosis has been elucidated in several studies. It is believed to activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression promotes mitochondrial dysfunction and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Case Studies

- Breast Cancer Study : A clinical study involving patients with estrogen receptor-positive breast cancer demonstrated that treatment with derivatives of this compound led to significant tumor regression compared to control groups .

- Oxidative Stress Model : In an animal model of oxidative stress induced by high-fat diet, administration of this compound significantly reduced markers of oxidative damage, highlighting its protective effects against metabolic disorders .

Q & A

Q. What are the primary synthetic routes for 3'-Methoxy-3-(4-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, a Friedel-Crafts approach may use 4-methoxyphenylacetone and 3-methoxybenzoyl chloride under acidic catalysis (e.g., AlCl₃) . Reaction conditions such as temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 acyl chloride to substrate) are critical for achieving yields >70%. Solvent choice (e.g., dichloromethane vs. nitrobenzene) also impacts regioselectivity.

Q. How can researchers confirm the structural identity of this compound?

Key analytical methods include:

Q. What safety precautions are essential when handling this compound?

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- PPE : Gloves, goggles, and lab coats; avoid inhalation/contact due to potential irritancy .

- Waste disposal : Segregate halogenated solvent waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. For instance, in Pd-catalyzed couplings, steric hindrance from the 3'-methoxy group can reduce coupling efficiency by ~15% compared to non-substituted analogs . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) skews activity .

- Control for stereochemistry : Ensure enantiomeric purity (e.g., via chiral HPLC), as impurities >5% can confound results .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- DoE (Design of Experiments) : Vary catalyst loading (AlCl₃: 1–5 mol%), temperature (–10°C to 25°C), and solvent polarity to map optimal parameters .

- In-line monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., acylated species) and terminate reactions at ~90% conversion .

- Purification : Gradient silica gel chromatography (hexane:EtOAc 8:1 to 4:1) isolates the product with >95% purity .

Q. What mechanistic insights explain the compound’s role as a kinase inhibitor?

Molecular docking studies suggest the ketone group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase), while the methoxy groups enhance hydrophobic interactions. Mutagenesis assays (e.g., K721A in EGFR) can validate binding residues . IC₅₀ values typically range from 0.5–5 µM, depending on cell line variability .

Methodological Guidance

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?

- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3; the latter may improve turnover in sterically hindered systems .

- Base optimization : Replace Na₂CO₃ with CsF to enhance solubility in THF/H₂O mixtures .

- Oxygen exclusion : Use degassed solvents and Schlenk techniques to prevent catalyst deactivation .

Q. What advanced techniques characterize crystallinity and polymorphism?

Q. How to design SAR studies for derivatives of this compound?

- Substituent variation : Synthesize analogs with halogens (F, Cl) or nitro groups at the 4-position to assess electronic effects .

- Bioisosteric replacement : Replace the propiophenone moiety with indole or pyrazole rings to modulate logP .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.